7-(2-fluorophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
This compound belongs to the pyrido-triazolo-pyrimidinone class, characterized by a fused heterocyclic core (pyrimidine-triazole-pyridine) with a 2-fluorophenyl substituent at position 7 and a methylthio (-SMe) group at position 2. The fluorine atom enhances metabolic stability and bioavailability via reduced CYP450-mediated oxidation, while the methylthio group contributes to hydrophobic interactions in target binding .
Properties
IUPAC Name |
11-(2-fluorophenyl)-4-methylsulfanyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN5OS/c1-23-15-18-14-17-8-9-11(21(14)19-15)6-7-20(13(9)22)12-5-3-2-4-10(12)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNQDJRGZULJLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-fluorophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a novel heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the synthesis, pharmacological properties, and biological mechanisms of action associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 293.34 g/mol. The presence of the fluorophenyl and methylthio groups is significant for its biological activity.
Biological Activity Overview
Research has demonstrated that compounds in the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine class exhibit a range of biological activities including:
- Anticancer Activity : Several studies indicate that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, a study reported that certain triazolopyrimidine derivatives showed significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) .
- Antiviral Effects : The compound has shown potential in inhibiting viral replication. Specifically, it disrupts protein-protein interactions crucial for viral RNA polymerase activity . This suggests its utility in treating viral infections like influenza.
- Anti-inflammatory Properties : The synthesis of related compounds has revealed anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various bacterial strains, indicating potential use as antibiotic agents .
Anticancer Studies
A systematic investigation into the anticancer properties of similar compounds revealed that they exert their effects through multiple mechanisms:
- Cell Cycle Arrest : Induction of G1 or G2/M phase arrest in cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis |
| Compound B | HCT-116 | 10 | Cell Cycle Arrest |
Antiviral Mechanism
The antiviral activity was assessed using plaque reduction assays where the compound inhibited the interaction between PA and PB1 subunits of the RNA-dependent RNA polymerase complex. This was confirmed through ELISA assays showing reduced viral load in infected cells treated with the compound .
Anti-inflammatory Mechanism
The anti-inflammatory effects were evaluated in RAW264.7 macrophages where the compound significantly reduced the expression levels of inflammatory markers like TNF-alpha and IL-6.
Case Studies
- Case Study on Anticancer Activity : A recent publication highlighted a series of synthesized pyrido-triazolo-pyrimidines which exhibited selective cytotoxicity towards MCF-7 cells while sparing normal fibroblasts . The study concluded that these compounds could serve as lead candidates for further development in breast cancer therapy.
- Case Study on Antiviral Effects : Another study focused on the antiviral potential against HCV (Hepatitis C Virus) using similar triazolopyrimidine derivatives. The results indicated a dose-dependent inhibition of viral replication with minimal cytotoxicity .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 7-(2-fluorophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibit significant anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been documented. For instance:
- Mechanism of Action : Inhibition of cell cycle progression and induction of apoptosis in cancer cells.
- Case Study : A derivative of this compound was tested against various cancer cell lines (e.g., breast and lung cancer) and showed IC50 values in the low micromolar range, indicating potent cytotoxicity.
Antiviral Properties
The compound has also been explored for its antiviral potential. Preliminary research suggests that it may inhibit viral replication through interference with viral polymerases or proteases.
- Mechanism : Targeting viral enzymes critical for replication.
- Case Study : In vitro studies demonstrated that the compound reduced the viral load in infected cell cultures by over 80% compared to controls.
Neuroprotective Effects
There is growing interest in the neuroprotective effects of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine derivatives.
- Mechanism : These compounds may protect neuronal cells from oxidative stress and apoptosis.
- Case Study : Research involving animal models of neurodegenerative diseases (e.g., Alzheimer's) showed that administration of the compound led to improved cognitive function and reduced markers of neuroinflammation.
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Functional Group Transformations
The methylthio (-SMe) and fluorophenyl groups enable targeted modifications:
a. Oxidation of Methylthio Group
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Reagents : FeCl₃ in ethanol.
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Product : Sulfonyl derivative (-SO₂Me) via oxidation of the thioether .
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Conditions : 6 h, 65% yield for similar triazolo-pyridines .
b. Nucleophilic Substitution at C2
Cross-Coupling Reactions
The fluorophenyl and pyrimidine rings participate in coupling reactions:
a. Suzuki–Miyaura Coupling
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Reactants : Halogenated triazolo-pyrimidine + aryl boronic acids.
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Catalyst : Pd(PPh₃)₄.
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Example : Iodo-substituted analogs couple with 4-methoxyphenylboronic acid (88% yield) .
b. Sonogashira Coupling
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Reactants : Terminal alkynes + halogenated derivatives.
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Conditions : Pd/Cu catalysis, yielding alkynyl-substituted products (61% yield) .
Mechanistic Insights
a. Cyclocondensation Pathway
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Transamidation between pyridine derivatives and hydrazides forms intermediates.
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Intramolecular cyclization via nucleophilic attack and dehydration completes the triazolo ring .
b. Oxidation Mechanism
FeCl₃ facilitates electron transfer, converting -SMe to -SO₂Me through a sulfoxide intermediate .
Comparative Reaction Data
Research Implications
The compound’s reactivity aligns with applications in medicinal chemistry, particularly as a kinase inhibitor or receptor antagonist. Future studies should explore its halogenation and glycosylation potential for enhanced bioactivity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Structural Diversity
Key analogs differ in substituents at positions 2, 7, and peripheral moieties, influencing physicochemical and pharmacological properties.
Table 1: Substituent Comparison of Selected Analogs
*Calculated based on structural formula.
Pharmacological and Physicochemical Properties
Electronic Effects and Bioavailability
- Target Compound: The 2-fluorophenyl group provides moderate electron-withdrawing effects, enhancing metabolic stability compared to non-fluorinated analogs . The methylthio group increases lipophilicity (logP ~2.8), favoring membrane permeability.
- Furylmethyl-Pyridinyl Analog : Polar furan and pyridine groups improve aqueous solubility (logP ~1.9) but may reduce blood-brain barrier penetration .
Q & A
Q. What are the key synthetic strategies for constructing the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core in this compound?
Methodological Answer: The core structure is typically synthesized via cyclocondensation reactions. A common approach involves:
- Step 1 : Formation of the pyrimidine ring using a Biginelli-like reaction with thiourea and β-keto esters.
- Step 2 : Introduction of the triazole ring via cyclization with hydrazine derivatives under reflux conditions (ethanol, 6–8 hours) .
- Step 3 : Functionalization at the 2-position with methylthio groups using alkylation or nucleophilic substitution.
- Step 4 : Incorporation of the 2-fluorophenyl moiety via Suzuki coupling or direct substitution (e.g., using 2-fluorophenylboronic acid) .
Critical Consideration : Optimize reaction conditions (solvent, temperature) to avoid byproducts from competing ring-closure pathways.
Q. How is the compound characterized to confirm its structural integrity?
Q. What structure-activity relationship (SAR) insights guide optimization of this compound for anticancer activity?
Q. How does this compound overcome multidrug resistance (MDR) in cancer models?
Methodological Answer: Mechanistic studies in nude mouse xenografts reveal:
- Non-Pgp Substrate : The compound evades P-glycoprotein (Pgp)-mediated efflux, retaining efficacy in Pgp-overexpressing cell lines (e.g., NCI/ADR-RES) .
- Synergy with Vinca Alkaloids : It inhibits vinca alkaloid binding to tubulin, reversing resistance in combination therapies (e.g., paclitaxel-resistant models) .
Experimental Design :
- Use flow cytometry to assess intracellular accumulation in resistant vs. parental cell lines.
- Evaluate tumor regression in vivo using dual xenograft models (sensitive + resistant).
Q. How are contradictions in biological data resolved, such as discrepancies between in vitro and in vivo efficacy?
Methodological Answer: Address discrepancies via:
- Metabolite Profiling : Identify active metabolites (e.g., sulfoxide derivatives) using LC-MS/MS.
- Pharmacokinetic Modeling : Correlate plasma exposure (AUC) with tumor shrinkage data.
- Tubulin Isoform Analysis : Check for βIII-tubulin overexpression in resistant tumors via qPCR .
Case Study : A 5-fold drop in in vivo efficacy vs. in vitro IC may arise from rapid glucuronidation; mitigate via prodrug strategies .
Methodological Challenges
Q. What analytical methods quantify trace impurities in synthesized batches?
Methodological Answer: Employ:
- HPLC-PDA : Detect regioisomers (e.g., triazole ring positional isomers) with C18 columns (acetonitrile/water gradient).
- ICP-MS : Quantify sulfur-containing impurities (e.g., residual methyl disulfide).
Validation Criteria : Ensure ≤0.15% impurity per ICH Q3A guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
